molecular formula C26H23NO5S B2917484 (4-Ethoxyphenyl)(4-((4-methoxyphenyl)sulfonyl)-6-methylquinolin-3-yl)methanone CAS No. 866895-72-9

(4-Ethoxyphenyl)(4-((4-methoxyphenyl)sulfonyl)-6-methylquinolin-3-yl)methanone

Cat. No.: B2917484
CAS No.: 866895-72-9
M. Wt: 461.53
InChI Key: BMYYWURPCWUQBN-UHFFFAOYSA-N
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Description

(4-Ethoxyphenyl)(4-((4-methoxyphenyl)sulfonyl)-6-methylquinolin-3-yl)methanone is a useful research compound. Its molecular formula is C26H23NO5S and its molecular weight is 461.53. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Derivative Compounds

The synthesis of quinoline derivatives, similar to (4-Ethoxyphenyl)(4-((4-methoxyphenyl)sulfonyl)-6-methylquinolin-3-yl)methanone, often involves multi-step organic reactions. For instance, Dalai et al. (2006) demonstrated the synthesis of tetrahydroquinazolinone derivatives via a sequence involving Michael addition, intramolecular nucleophilic substitution, and Diels-Alder cycloaddition, showcasing the complexity and versatility of quinoline-based compound synthesis (Dalai et al., 2006).

Potential Biological Activities

Quinoline derivatives are explored for various biological activities. For example, the synthesis and evaluation of benzylisoquinoline alkaloids from natural sources, as described by Pudjiastuti et al. (2010), highlight the ongoing interest in these compounds for their potential medicinal properties (Pudjiastuti et al., 2010). Moreover, Çetinkaya et al. (2012) synthesized derivatives of (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and assessed their antioxidant properties, indicating the potential of quinoline derivatives in oxidative stress-related applications (Çetinkaya et al., 2012).

Chemical Structure and Reactivity

The structural features of quinoline derivatives, such as sulfone groups and methoxy substituents, play a crucial role in their reactivity and potential applications. For instance, the synthesis of sulfonated poly(ether ether ketone) incorporating a pendant carboxyl group by Li et al. (2009) demonstrates the relevance of sulfonyl and methoxy groups in polymer chemistry for applications like fuel cell membranes (Li et al., 2009).

Properties

IUPAC Name

(4-ethoxyphenyl)-[4-(4-methoxyphenyl)sulfonyl-6-methylquinolin-3-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO5S/c1-4-32-20-8-6-18(7-9-20)25(28)23-16-27-24-14-5-17(2)15-22(24)26(23)33(29,30)21-12-10-19(31-3)11-13-21/h5-16H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMYYWURPCWUQBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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